3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3,4-dimethoxyphenyl group at position 3, a hydroxy group at position 7, a methyl group at position 2, and a morpholin-4-ylmethyl moiety at position 6. The compound’s molecular formula is C₃₀H₃₃NO₇, with a molecular weight of approximately 519.6 g/mol (calculated based on substituent contributions).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-14-21(15-4-7-19(27-2)20(12-15)28-3)22(26)16-5-6-18(25)17(23(16)30-14)13-24-8-10-29-11-9-24/h4-7,12,25H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVYDWNRFCZXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 7-hydroxy-2-methylchromen-4-one, and morpholine.
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 7-hydroxy-2-methylchromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate.
Morpholinylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further research in treating oxidative stress-related diseases.
Medicine
In medicine, preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chromen-4-one core structure is particularly useful in the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The morpholinyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs identified in the evidence:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Findings
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance resonance stabilization of the chromen-4-one core compared to chlorine-substituted analogs (e.g., 4-chlorophenyl in ). This could influence π-π stacking interactions in biological targets.
Heterocyclic Substitutions at Position 8: Morpholinylmethyl (target compound and ) vs. dimethylaminomethyl () vs. 4-methylpiperazinyl ():
- Morpholinyl : Neutral at physiological pH, contributing to moderate lipophilicity.
- Dimethylaminomethyl: Basic tertiary amine, enhancing water solubility in protonated form.
Steric and Conformational Effects :
- The trifluoromethyl group in introduces steric bulk at position 2, which may hinder binding to flat active sites (e.g., kinase ATP pockets).
- The 3,4-dimethoxyphenyl group in the target compound creates a planar aromatic system, favoring interactions with hydrophobic protein pockets.
Research Implications and Limitations
Computational studies (e.g., molecular docking, as in ) could predict its binding affinity for targets like Aβ42 or kinases. Additionally, crystallographic analysis using software such as SHELXL () might resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies.
Further research should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
